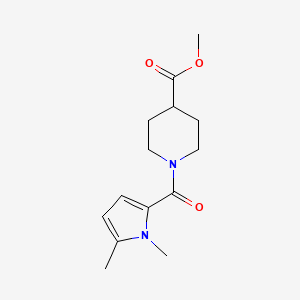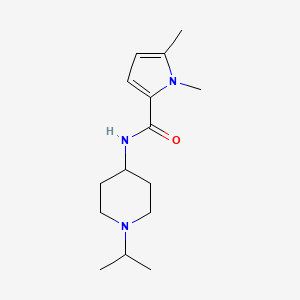
N-cycloheptyl-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N-methylfuran-2-carboxamide (also known as CMF) is a synthetic compound that belongs to the class of amides. It is a white crystalline powder with a molecular formula of C13H19NO2 and a molecular weight of 221.3 g/mol. CMF has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of CMF involves its binding to the sigma-1 receptor. This binding leads to the modulation of various signaling pathways in the central nervous system, resulting in various physiological effects. CMF has been shown to have neuroprotective effects, as well as analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
CMF has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to its potential use in the treatment of depression and anxiety disorders. CMF has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults such as oxidative stress and ischemia. Additionally, CMF has been shown to have analgesic effects, reducing pain perception in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMF in lab experiments include its low cost, ease of synthesis, and its potential use in various scientific research applications. However, one limitation of using CMF is its low solubility in water, which may limit its use in some experiments. Additionally, more research is needed to fully understand the potential side effects of CMF.
Direcciones Futuras
There are several future directions for the study of CMF. One potential direction is the development of more potent and selective sigma-1 receptor modulators based on the structure of CMF. Additionally, more research is needed to fully understand the potential therapeutic applications of CMF, particularly in the treatment of neurological and psychiatric disorders. Finally, more research is needed to fully understand the potential side effects of CMF and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of CMF involves the reaction of cycloheptylamine and furan-2-carboxylic acid with the aid of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction occurs in the presence of a base such as triethylamine and results in the formation of CMF as the end product. The synthesis of CMF is a relatively simple and cost-effective process, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
CMF has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein found in the central nervous system that is involved in various physiological processes such as pain perception, memory, and mood regulation. CMF has been shown to modulate the activity of the sigma-1 receptor, leading to various physiological effects.
Propiedades
IUPAC Name |
N-cycloheptyl-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14(11-7-4-2-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSNKDBBQFFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)




![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)